Dechloro desloratadine
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Overview
Description
N-Desmethyl Azatadine is a chemical compound that is commonly used as an antihistamine medication. It is a metabolite of Azatadine, which is a first-generation antihistamine drug used to treat various allergic conditions, including hay fever, hives, and allergic rhinitis . N-Desmethyl Azatadine works by blocking the action of histamine, a natural substance produced by the body in response to allergens, thereby alleviating symptoms such as itching, sneezing, and watery eyes .
Preparation Methods
The synthesis of N-Desmethyl Azatadine involves the demethylation of Azatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
N-Desmethyl Azatadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-Desmethyl Azatadine can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Desmethyl Azatadine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its effects on histamine receptors and its potential role in modulating allergic responses.
Medicine: As an antihistamine, it is used in the development of new therapeutic agents for treating allergic conditions.
Mechanism of Action
N-Desmethyl Azatadine exerts its effects by blocking the action of histamine at histamine H1 receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism helps alleviate symptoms such as itching, sneezing, and watery eyes, providing relief to individuals suffering from allergies .
Comparison with Similar Compounds
N-Desmethyl Azatadine is similar to other antihistamine compounds, such as:
Azatadine: The parent compound from which N-Desmethyl Azatadine is derived. Both compounds share similar antihistamine properties but differ in their metabolic profiles.
Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure and pharmacokinetic properties.
Cyproheptadine: An antihistamine with additional anti-serotonin and anticholinergic effects, making it distinct from N-Desmethyl Azatadine.
The uniqueness of N-Desmethyl Azatadine lies in its specific metabolic pathway and its role as a metabolite of Azatadine, providing similar therapeutic effects with potentially different pharmacokinetics and dynamics .
Properties
Molecular Formula |
C19H20N2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C19H20N2/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15/h1-6,11,20H,7-10,12-13H2 |
InChI Key |
VEHMROQZMLRPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4 |
Origin of Product |
United States |
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